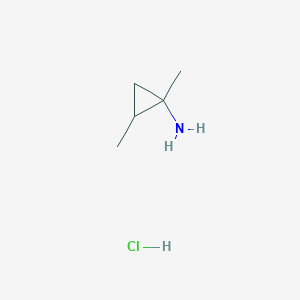

1,2-Dimethylcyclopropan-1-amine hydrochloride

Description

However, the evidence extensively references 2,2-Dimethylcyclopropan-1-amine hydrochloride (CAS 674367-28-3), a cyclopropane derivative with the molecular formula C₅H₁₁N·HCl and a molecular weight of 121.61 g/mol . This compound features a strained cyclopropane ring, a primary amine group at the 1-position, and two methyl groups at the 2-position, stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility, a critical factor for pharmaceutical or industrial applications.

Properties

IUPAC Name |

1,2-dimethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUARDGLRTWCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1987865-95-1 | |

| Record name | 1,2-dimethylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,2-dimethylcyclopropane with ammonia or an amine under specific conditions to introduce the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and efficiency. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted cyclopropane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

1,2-Dimethylcyclopropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Cyclopropane Derivatives

No direct structural analogues (e.g., 1,2-dimethyl isomers) are mentioned in the evidence. The closest is 2,2-Dimethylcyclopropan-1-amine hydrochloride, which differs in methyl group positioning. Cyclopropane rings are inherently strained, increasing reactivity compared to non-cyclic amines. This property could influence binding affinity in drug design or stability in synthetic applications.

Pharmacological Hydrochlorides

Berberine Hydrochloride (C₂₀H₁₈ClNO₄, MW ~371.8 g/mol)

A natural alkaloid with a benzodioxoloquinolizine structure, berberine hydrochloride is used for its antimicrobial and anti-inflammatory properties . Unlike the cyclopropane derivative, its large aromatic system enables interactions with biological targets like DNA or enzymes. The higher molecular weight and complexity may limit bioavailability compared to smaller molecules like 2,2-dimethylcyclopropan-1-amine HCl.

Amitriptyline Hydrochloride (C₂₀H₂₃N·HCl, MW 313.9 g/mol)

A tricyclic antidepressant, amitriptyline’s three-ring system facilitates serotonin/norepinephrine reuptake inhibition . Its size and lipophilicity contrast with the compact cyclopropane structure, suggesting divergent pharmacokinetics (e.g., slower absorption but longer half-life).

Disinfectant Hydrochlorides

Octenidine Hydrochloride (C₃₆H₆₂Cl₂N₄, MW 652.8 g/mol)

A bipyridine-based disinfectant, octenidine’s mechanism involves membrane disruption in pathogens . While 2,2-dimethylcyclopropan-1-amine HCl lacks documented antimicrobial data, its smaller size and amine group could theoretically permit rapid diffusion into microbial cells.

Physicochemical and Functional Comparison

Table 1: Key Properties of Hydrochloride Compounds

Key Insights:

- Solubility : All hydrochlorides benefit from enhanced water solubility, critical for drug delivery or formulation.

- Structural Complexity : Aromatic or polycyclic systems (e.g., berberine, amitriptyline) enable diverse biological interactions, whereas cyclopropane derivatives may prioritize stability or synthetic utility.

Biological Activity

1,2-Dimethylcyclopropan-1-amine hydrochloride is an organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with two methyl groups and an amine group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 121.61 g/mol

- CAS Number : 1987865-95-1

The compound can be synthesized through various methods involving cyclopropanation and subsequent amination, leading to its hydrochloride form. Industrial production often utilizes optimized conditions to maximize yield and purity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The presence of the amine group allows for the formation of hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. This interaction can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may possess various pharmacological properties, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, including SARS-CoV-2. Its mechanism may involve inhibition of viral proteases or interference with viral replication pathways .

- Neurotransmitter Modulation : The compound's structural similarity to sympathomimetic amines suggests it may influence neurotransmitter systems, potentially impacting mood and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antiviral activity against SARS-CoV-2, with specific modifications enhancing efficacy. The structure-activity relationship (SAR) highlighted the importance of the amine group in mediating these effects .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter release in animal models revealed alterations in dopamine and serotonin levels, suggesting potential applications in treating mood disorders.

- Toxicology Assessments : Safety profiles were evaluated through acute toxicity studies in rodents, which indicated a favorable safety margin at therapeutic doses .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Pseudoephedrine | Sympathomimetic amine | Decongestant |

| Ephedrine | Similar amine structure | Bronchodilator |

| 1,1-Dimethylcyclopropane | Lacks amine functionality | Limited biological activity |

This table illustrates how structural variations influence biological properties and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.